![molecular formula C10H8Cl2N2O2S B2435664 Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 554407-27-1](/img/structure/B2435664.png)
Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom . The presence of these rings suggests that this compound might have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction involving a compound containing an amino group and a compound containing a carbonyl group . The thieno ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thieno rings, as well as the chloromethyl and methyl groups attached to these rings . The presence of these groups could potentially influence the reactivity and properties of the compound.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine and thieno rings, as well as the chloromethyl and methyl groups . The chloromethyl group, in particular, could potentially undergo reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and thieno rings, as well as the chloromethyl and methyl groups . For example, the presence of these groups could influence the compound’s solubility, melting point, and boiling point.Scientific Research Applications
Synthesis of Novel Compounds
Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is used in the synthesis of novel compounds with potential pharmacological properties. It serves as an intermediate for various disubstituted pyrimidines, including the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and other related fused systems. These compounds are synthesized through reactions with carbonyl compounds and chloroacetyl chloride, forming key intermediates for further reactions (Bakhite et al., 2005).
Suzuki Reaction Products
The compound is involved in the Suzuki reaction, resulting in derivatives substituted with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments. These products, obtained from the reaction with potassium allyltrifluoroborate, undergo further transformations to confirm their structure and molecular geometry (Krolenko & Vlasov, 2019).
Intermediate for Pyrazolo[3,4-d]pyrimidine
It also serves as an intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine compounds. The preparation involves a rational and short two-step synthesis from commercially available starting materials. These intermediates are useful for generating various disubstituted pyrimidines, which are considered for their pharmacological properties (Ogurtsov & Rakitin, 2021).
Synthesis of Pyridothienopyrimidines and Pyridothienotriazines
The compound is involved in the preparation of pyridothienopyrimidines and pyridothienotriazines, which are synthesized from their acetyl derivatives through reactions with triethyl orthoformate or nitrous acid. These compounds have been tested for their antimicrobial activities, showing promising results against various strains of bacteria and fungi (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Quantum Chemical Studies
Quantum chemical calculations have been performed on derivatives of the compound to study their electronic structure, reactivity, and mechanism of ipso-substitution reactions. These studies provide insights into the electronic properties and reactivity of these compounds, which are valuable for their potential applications in various fields (Mamarahmonov et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been reported to inhibitPoly (ADP-ribose) polymerases-1 (PARP-1) , which are involved in DNA repair damage .
Mode of Action
It’s worth noting that parp-1 inhibitors, like some pyrimidine derivatives, function by compromising the cancer cell dna repair mechanism, leading to genomic dysfunction and cell death .
Biochemical Pathways
Parp-1, a potential target of similar compounds, plays a crucial role in dna base excision repair (ber) and dna single-strand break (ssb) repair . When DNA is damaged, PARP-1 is activated to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It’s worth noting that most of the synthesized pyrimidine derivatives were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising activity where they emerged as potent parp-1 inhibitors and exhibited high cytotoxicity against certain human cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-4-6-8(12)13-5(3-11)14-9(6)17-7(4)10(15)16-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPXUXFOCBPDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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